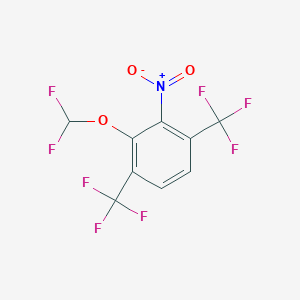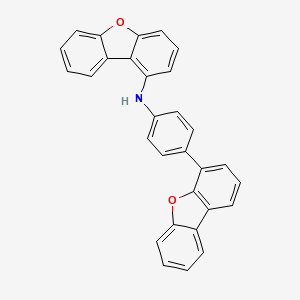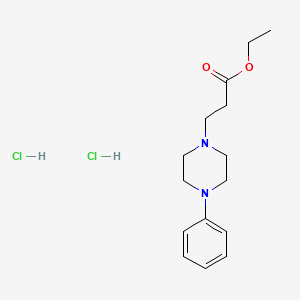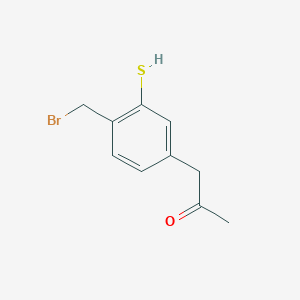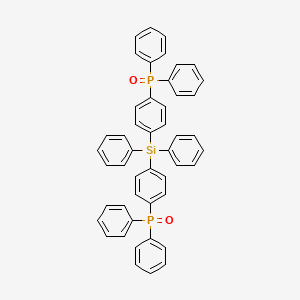
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of diphenylsilane with 4-bromophenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) include:
- Triphenylphosphine oxide
- Diphenylphosphine oxide
- Tetraphenylsilane
Uniqueness
What sets ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) apart is its unique structure, which combines the properties of both phosphine oxides and silanes. This dual functionality makes it particularly useful in optoelectronic applications, where it can enhance the performance and stability of OLEDs .
Propriétés
Formule moléculaire |
C48H38O2P2Si |
|---|---|
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
bis(4-diphenylphosphorylphenyl)-diphenylsilane |
InChI |
InChI=1S/C48H38O2P2Si/c49-51(39-19-7-1-8-20-39,40-21-9-2-10-22-40)43-31-35-47(36-32-43)53(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)52(50,41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H |
Clé InChI |
VXIQXPFIEXQMIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


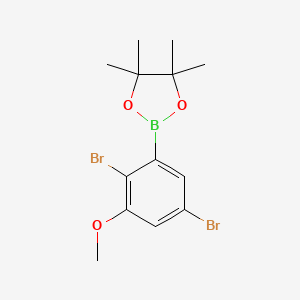
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)


![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
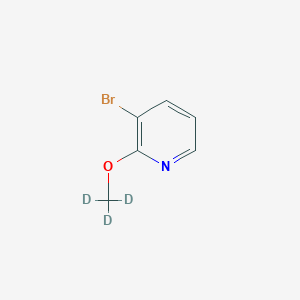
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
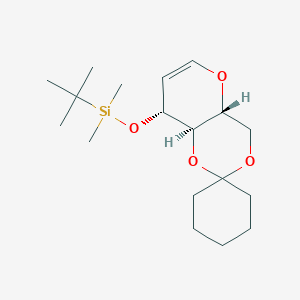
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
